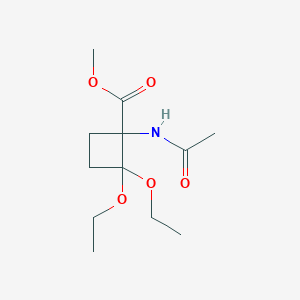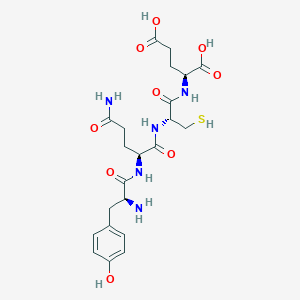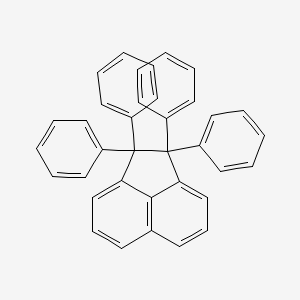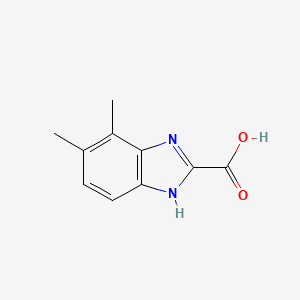
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole is a silicon-containing organic compound known for its unique structural and photophysical properties. This compound belongs to the class of siloles, which are five-membered silicon-containing heterocycles. Siloles are notable for their low-lying lowest unoccupied molecular orbital (LUMO) levels, making them excellent electron acceptors and efficient light emitters .
Preparation Methods
The synthesis of 1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common synthetic route includes the use of phenyl-substituted silacyclopentadienes as starting materials, which undergo ethynylation reactions to form the desired silole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying LUMO level facilitates efficient electron acceptance, making it an excellent candidate for use in electronic and photonic devices. The aggregation-induced emission (AIE) phenomenon observed in siloles, including this compound, is attributed to restricted intramolecular rotations, which enhance luminescence upon aggregation .
Comparison with Similar Compounds
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole can be compared with other silole derivatives, such as:
1-Methyl-1,2,3,4,5-pentaphenyl-1H-silole: Similar in structure but with a methyl group instead of an ethynyl group, leading to different electronic and photophysical properties.
1-Ethyl-1,2,3,4,5-pentaphenyl-1H-silole: Contains an ethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct electronic properties and reactivity compared to its methyl and ethyl counterparts.
Properties
CAS No. |
501423-28-5 |
|---|---|
Molecular Formula |
C36H26Si |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
1-ethynyl-1,2,3,4,5-pentakis-phenylsilole |
InChI |
InChI=1S/C36H26Si/c1-2-37(32-26-16-7-17-27-32)35(30-22-12-5-13-23-30)33(28-18-8-3-9-19-28)34(29-20-10-4-11-21-29)36(37)31-24-14-6-15-25-31/h1,3-27H |
InChI Key |
BJFVVLDSCBLCQO-UHFFFAOYSA-N |
Canonical SMILES |
C#C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)

![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)


![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
